N-5-Carboxypentyl-1-deoxynojirimycin
Description
N-5-Carboxypentyl-1-deoxynojirimycin (CAS 79206-51-2, molecular formula C₁₂H₂₃NO₆) is a structural analog of the iminosugar deoxynojirimycin, modified by the addition of a carboxypentyl side chain. This compound is a potent inhibitor of glycosidases, particularly α-glucosidases and α-mannosidases, which are critical for carbohydrate metabolism and glycoprotein processing . By competitively binding to the active sites of these enzymes, it disrupts substrate hydrolysis, leading to intracellular accumulation of misfolded glycoproteins. This accumulation triggers cellular stress pathways, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, making it a valuable tool for studying lysosomal storage disorders (LSDs) and glycosylation-related diseases .
Additionally, its carboxylic acid group enables covalent coupling to affinity resins (e.g., Affi-Gel 102), facilitating the purification of glucosidase I—an enzyme involved in N-linked glycoprotein processing . The compound is supplied as a crystalline solid, stable at -20°C for at least four years, and is widely used in biochemical research (5 mg priced at $268.00) .
Structure
2D Structure
Properties
IUPAC Name |
6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-RBLKWDMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000333 | |
| Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79206-51-2 | |
| Record name | (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79206-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5'-Carboxypentyl)-1-deoxynojirimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Direct Alkylation of DNJ
This method employs 6-bromohexanoic acid as the alkylating agent under basic conditions. DNJ reacts with 6-bromohexanoic acid in anhydrous dimethylformamide (DMF) at 60°C for 24 hours, followed by neutralization and purification via ion-exchange chromatography. Key challenges include controlling regioselectivity and minimizing N-oxide formation.
Route 2: Carbodiimide-Mediated Coupling
An alternative approach involves synthesizing 5-carboxypentylamine first, followed by coupling to DNJ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method, while more laborious, achieves higher yields (68–72%) by avoiding side reactions.
Table 1: Comparison of Synthetic Routes
| Parameter | Direct Alkylation | Carbodiimide Coupling |
|---|---|---|
| Yield | 45–50% | 68–72% |
| Reaction Time | 24 h | 48 h |
| Byproducts | N-Oxides (15%) | <5% |
| Purification Complexity | Moderate | High |
Key Reaction Parameters and Optimization
Temperature and Solvent Effects
Studies demonstrate that reaction efficiency depends critically on solvent polarity and temperature. For direct alkylation, DMF outperforms tetrahydrofuran (THF) due to better DNJ solubility, while temperatures above 60°C accelerate degradation.
Protecting Group Strategy
The primary amine group of DNJ requires protection during alkylation to prevent quaternization. Benzyloxycarbonyl (Cbz) groups are preferred over tert-butoxycarbonyl (Boc) due to easier removal under mild hydrogenolysis conditions.
Catalytic Enhancements
Adding catalytic tetrabutylammonium iodide (TBAI) in alkylation reactions improves yield by 12–15% through phase-transfer mechanisms.
Industrial-Scale Production Considerations
Scaling CP-DNJ synthesis presents distinct challenges:
Raw Material Sourcing
DNJ, the precursor, is commercially derived from microbial fermentation (e.g., Bacillus subtilis) or chemical synthesis. Fermentation-derived DNJ reduces costs by 30–40% but introduces trace impurities requiring additional purification.
Continuous Flow Reactors
Pilot studies using continuous flow systems report a 20% increase in yield compared to batch reactors, attributed to better heat and mass transfer.
Table 2: Industrial Process Metrics
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 kg | 200 kg |
| Purity | 95% | 98% |
| Energy Consumption | High | Moderate |
Analytical Validation of Synthesis
Purity Assessment
Stability Profiling
CP-DNJ degrades by <2% over 4 years when stored at -20°C under nitrogen, compared to 15% degradation at 4°C.
Comparative Analysis with Related Compounds
Structural Analogues
CP-DNJ’s carboxypentyl group differentiates it from DNJ derivatives like N-butyl-DNJ, enhancing hydrophobicity and resin-binding capacity.
Table 3: Physicochemical Properties
| Property | CP-DNJ | N-Butyl-DNJ |
|---|---|---|
| LogP | -1.2 | -0.8 |
| Aqueous Solubility | 12 mg/mL | 18 mg/mL |
| Melting Point | 185–187°C | 172–174°C |
Chemical Reactions Analysis
Types of Reactions
N-5-Carboxypentyl-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated forms .
Scientific Research Applications
N-5-Carboxypentyl-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a ligand in affinity chromatography for the purification of glucosidase enzymes.
Biology: Employed in studies involving enzyme inhibition and glycoprotein processing.
Medicine: Investigated for its potential therapeutic applications in diseases related to glucosidase activity.
Industry: Utilized in the production of affinity matrices for biochemical assays.
Mechanism of Action
N-5-Carboxypentyl-1-deoxynojirimycin exerts its effects by inhibiting α-glucosidase I and II. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the processing of N-linked glycoproteins, affecting various cellular processes . The carboxypentyl group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
N-5-Carboxypentyl-1-deoxynojirimycin belongs to a family of deoxynojirimycin derivatives with modifications that alter enzyme specificity, solubility, and research applications. Key analogs include:
- Carboxypentyl vs. Deoxygalactonojirimycin: While both compounds share the same molecular formula and are used for glucosidase I purification, the galactose configuration in deoxygalactonojirimycin may alter binding specificity. However, evidence suggests both are effective ligands for glucosidase I purification .
- Carboxypentyl vs. Parent Deoxynojirimycin: The carboxypentyl group enhances hydrophobicity and introduces a carboxylic acid, enabling resin coupling for affinity chromatography—a feature absent in the parent compound . Deoxynojirimycin itself is more polar and broadly inhibits glycosidases but lacks specialized purification utility .
Physicochemical Properties
| Property | This compound | Deoxynojirimycin |
|---|---|---|
| Molecular Weight | 277.31 g/mol | 163.17 g/mol |
| Melting Point | 185–187°C | Not specified |
| Solubility | Slightly soluble in water/methanol | Highly polar, water-soluble |
| Key Functional Group | Carboxylic acid | Hydroxyl groups |
Biological Activity
N-5-Carboxypentyl-1-deoxynojirimycin (CP-DNJ) is a derivative of the well-known glucosidase inhibitor 1-deoxynojirimycin (DNJ). This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of CP-DNJ, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
CP-DNJ is characterized by its molecular formula and has a molecular weight of 277.3 g/mol. It acts primarily as an inhibitor of alpha-glucosidases I and II, enzymes crucial for carbohydrate metabolism. The compound's structure allows it to bind effectively to these enzymes, thereby inhibiting their activity and influencing glucose absorption and metabolism.
Inhibition Potency
The inhibitory potency of CP-DNJ has been quantitatively assessed in various studies. For instance, it exhibits an inhibition constant () of 0.45 µM for pig liver glucosidase I, making it a potent inhibitor compared to its parent compound DNJ, which has a of 2.1 µM .
Antihyperglycemic Effects
CP-DNJ has shown significant antihyperglycemic effects in various animal models. Studies indicate that it enhances insulin sensitivity through the activation of the PI3K/AKT signaling pathway, which is critical for glucose uptake in skeletal muscle cells . Additionally, it has been observed that CP-DNJ can modulate glucose transporter (GLUT2) expression, further contributing to its antihyperglycemic properties.
Anticancer Activity
Recent research highlights the potential anticancer properties of CP-DNJ. A study focusing on the effects of DNJ derivatives on cancer cell lines demonstrated that CP-DNJ significantly reduced cell viability in glioblastoma (A172) and gastric adenocarcinoma (ACP02) cell lines after 72 hours of treatment. The compound induced cell cycle arrest and apoptosis, with IC50 values indicating higher efficacy against cancer cells compared to normal fibroblast cells .
Cell Viability Assays
In a controlled experiment, varying concentrations of CP-DNJ were applied to cancer cell lines. The results indicated:
| Cell Line | IC50 (mM) | Selectivity Index |
|---|---|---|
| A172 (Glioblastoma) | 2.6 | 3.5 |
| ACP02 (Gastric Adenocarcinoma) | 9.6 | 2.8 |
| MRC5 (Normal Fibroblast) | 19.3 | - |
The selectivity index suggests that CP-DNJ is more toxic to cancer cells than to normal cells, which is crucial for its therapeutic application .
Pharmacokinetics
Pharmacokinetic studies have shown that CP-DNJ is not extensively metabolized in vivo and is primarily eliminated via renal excretion. It exhibits a short half-life in plasma but maintains significant bioactivity post-administration .
Q & A
Q. What are the primary biochemical applications of N-5-Carboxypentyl-1-deoxynojirimycin in glycoprotein processing studies?
this compound is a competitive inhibitor of α-glucosidase I/II and α-mannosidase, disrupting N-linked glycoprotein maturation by preventing terminal glucose trimming. This induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), making it a tool to study lysosomal storage disorders (LSDs) and glycoprotein quality control pathways . Methodologically, researchers employ this compound in in vitro enzymatic assays (e.g., monitoring glucosidase activity via fluorogenic substrates) and cell culture models to observe ER stress markers like BiP/GRP78 .
Q. How is this compound utilized in enzyme purification workflows?
The compound’s carboxyl group enables covalent coupling to affinity resins (e.g., Affi-Gel 102) via carbodiimide chemistry, creating matrices for isolating glucosidase I/II. Protocols involve optimizing ligand density (typically 3–4 µmol/g resin) and elution conditions (e.g., competitive elution with imidazole buffers). Purity validation requires thin-layer chromatography (TLC) in propan-2-ol/acetic acid/water (29:4:7) and 1H-NMR to confirm structural integrity .
Q. What are the standard methods to assess the purity and stability of this compound?
Analytical protocols include:
- TLC : Silica-gel plates with propan-2-ol/acetic acid/water (29:4:7) to detect impurities.
- 1H-NMR : Verify absence of side products from synthesis (e.g., incomplete carboxylation).
- Melting-point analysis : Ensure consistency with literature values (compound-specific data not provided in evidence). Storage at -20°C in inert atmospheres preserves stability for ≥4 years .
Advanced Research Questions
Q. How can contradictory data on this compound’s inhibitory efficiency across α-glucosidase isoforms be resolved?
Discrepancies may arise from enzyme source variability (e.g., bovine vs. human isoforms) or assay conditions (pH, substrate concentration). Researchers should:
- Perform kinetic assays (Km, Vmax, Ki) under standardized conditions.
- Use isoform-specific antibodies to confirm enzyme identity in purification workflows .
- Cross-validate findings with genetic knockdown models (e.g., CRISPR/Cas9) to isolate compound-specific effects .
Q. What experimental designs are optimal for studying the compound’s role in ER stress-mediated apoptosis?
- In vitro : Treat cell lines (e.g., HEK293, HeLa) with graded concentrations (0.1–10 µM) and monitor UPR markers (ATF6, IRE1α, PERK) via Western blot.
- In vivo : Use transgenic models (e.g., zebrafish with fluorescent ER stress reporters) to track real-time effects.
- Controls : Include inactive analogs (e.g., deoxynojirimycin without the carboxypentyl group) to isolate structure-activity relationships .
Q. How can affinity chromatography protocols be optimized to maximize glucosidase I yield using this compound-coupled resins?
- Ligand density titration : Test 1–5 µmol/g resin to balance binding capacity and non-specific adsorption.
- Elution optimization : Compare imidazole gradients (0–500 mM) vs. pH shifts (e.g., 7.4 to 5.0).
- Post-purification validation : SDS-PAGE and activity assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) to confirm enzyme functionality .
Q. What strategies address off-target effects of this compound in complex biological systems?
- Proteomic profiling : Use affinity pull-downs with immobilized compound to identify unintended binding partners.
- Metabolic rescue experiments : Co-administer chaperones (e.g., chemical chaperones like 4-phenylbutyrate) to distinguish ER stress-specific effects from global toxicity .
- Dose-response curves : Establish EC50 for target inhibition vs. LC50 for cytotoxicity .
Methodological Considerations
Q. How should researchers document the use of this compound in compliance with ICMJE guidelines?
- Chemical metadata : Report vendor (e.g., Santa Cruz Biotechnology, Product #sc-207950), batch number, purity (≥95% by TLC/NMR), and storage conditions (-20°C) .
- Ethical compliance : For in vivo studies, include IACUC/IRB approvals and justification for compound dosage .
Q. What statistical approaches are recommended for analyzing dose-dependent inhibition data?
- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) using tools like GraphPad Prism.
- ANOVA with post-hoc tests : Compare inhibition across multiple enzyme isoforms or cell lines .
Data Integration and Knowledge Gaps
Q. How can findings from this compound studies be integrated into broader glycosylation disorder models?
What unresolved questions exist regarding the compound’s specificity for ER-resident vs. lysosomal glucosidases?
Current evidence lacks comparative studies on subcellular localization effects. Proposed experiments:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
